AC-GLY-ONP

説明

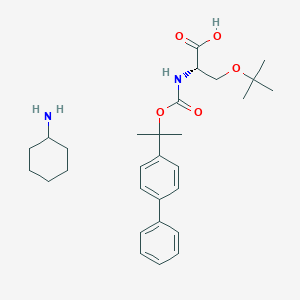

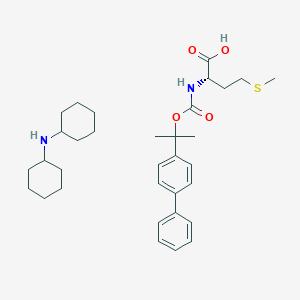

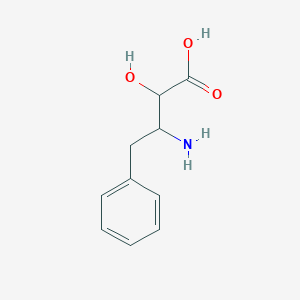

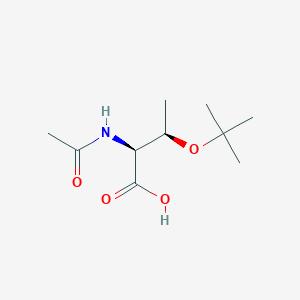

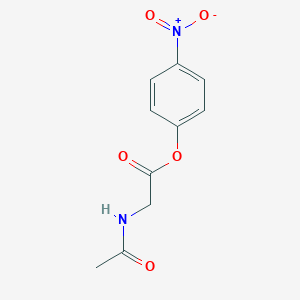

P-Nitrophenyl N-acetylglycinate, also known as 4-Nitrophenyl N-acetyl-b-D-glucosaminide, is a compound used in various applications . It is a widely used hexosaminidase substrate. Enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP) which is measured at 405 nm .

Synthesis Analysis

The synthesis of p-Nitrophenyl N-acetylglycinate involves enzymatic hydrolysis . The enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) .Molecular Structure Analysis

The molecular structure of p-Nitrophenyl N-acetylglycinate is complex and involves a serine catalytic triad and the oxygen anion hole at the substrate-binding site .Chemical Reactions Analysis

The chemical reactions involving p-Nitrophenyl N-acetylglycinate are complex and involve enzymatic hydrolysis . The enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) .科学的研究の応用

プロテオミクス研究

AC-GLY-ONPは、プロテオミクス研究で使用される特殊な製品です . プロテオミクスとは、タンパク質、特にその構造と機能の大規模な研究です。この化合物は、特定のサンプル中のタンパク質の分析と特定に使用できます。

酵素アッセイ

This compoundは、酵素アッセイで使用できます . 例えば、尿中N-アセチル-β-D-グルコサミニダーゼ活性の分光光度法アッセイで使用されます . このアッセイには、pH 4.4でのp-ニトロフェニル-N-アセチル-β-D-グルコサミニダーゼの酵素的加水分解と、遊離したp-ニトロフェニレートの分光光度法が含まれます .

化学酵素的生産

化学的および生触媒的ステップを組み合わせた新しい手順が、this compoundの使用を含む、4-ニトロフェニル-2-アセタミド-2-デオキシ-α-D-ガラクトピラノシド(4NP-α-GalNAc)を調製するために開発されました . α-アノマーは、異性体混合物の化学合成に続いて、特定の酵素的加水分解を用いたβ-アノマーの選択的除去によって調製されました .

膜形成

This compoundは、安定したセパレーター用のポリプロピレンとアセチルセルロースを使用してナノチャネルを形成するために使用されてきました . 添加されたグリセリンはアセチルセルロース鎖と反応し、鎖が柔軟になるのを助け、アセチルセルロースに多くの細孔の形成を促進します .

生化学的研究

This compoundは、特にグリコシドの研究において、生化学的研究で使用されています . グリコシドは、自然界に広く分布する重要な生物活性分子です。 それらは多くの生物学的プロセスで重要な役割を果たし、人間の健康に大きな影響を与えます

作用機序

Target of Action

AC-GLY-ONP, also known as p-Nitrophenyl N-acetylglycinate or (4-nitrophenyl) 2-acetamidoacetate, is a complex compound that interacts with various targets. The primary targets of this compound are enzymes such as esterases and glycosidases . These enzymes play crucial roles in various biological processes, including the breakdown of esters and glycosides, respectively .

Mode of Action

The compound acts as a substrate for these enzymes. When the compound interacts with its targets, it undergoes enzymatic hydrolysis, resulting in the release of p-nitrophenol . This reaction can be used to measure the activity of the enzymes, making this compound a useful tool in biochemical research .

Biochemical Pathways

The hydrolysis of this compound affects various biochemical pathways. The release of p-nitrophenol can impact pathways involving ester and glycoside metabolism . The downstream effects of these pathways can influence a variety of cellular processes, including energy production and cellular signaling .

Pharmacokinetics

Given its chemical structure and its interactions with enzymes, it is likely that the compound is absorbed and distributed throughout the body, metabolized by enzymatic hydrolysis, and excreted as breakdown products .

Result of Action

The enzymatic hydrolysis of this compound results in the release of p-nitrophenol, a compound that can be detected and measured . This allows researchers to monitor the activity of the target enzymes, providing valuable information about their roles in various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of other compounds . Additionally, the stability of this compound may be influenced by factors such as light, heat, and pH .

将来の方向性

The future directions for p-Nitrophenyl N-acetylglycinate involve the design of new esterases to develop a new protocol to satisfy the needs for better biocatalysts . The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site was constructed by quantum mechanical calculation .

特性

IUPAC Name |

(4-nitrophenyl) 2-acetamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-7(13)11-6-10(14)17-9-4-2-8(3-5-9)12(15)16/h2-5H,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJPMVGCQNBYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408378 | |

| Record name | p-Nitrophenyl N-acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3304-61-8 | |

| Record name | p-Nitrophenyl N-acetylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。